molecular formula C15H13N3O4 B11703654 3-hydroxy-N'-[(1Z)-1-(4-nitrophenyl)ethylidene]benzohydrazide

3-hydroxy-N'-[(1Z)-1-(4-nitrophenyl)ethylidene]benzohydrazide

Cat. No.: B11703654
M. Wt: 299.28 g/mol
InChI Key: SXOHZAJMTIVTNH-YBEGLDIGSA-N
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Description

3-hydroxy-N’-[(1Z)-1-(4-nitrophenyl)ethylidene]benzohydrazide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a benzohydrazide core with a hydroxy group at the 3-position and a nitrophenyl group attached via an ethylidene linkage. Its molecular formula is C15H13N3O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-N’-[(1Z)-1-(4-nitrophenyl)ethylidene]benzohydrazide typically involves the condensation reaction between 3-hydroxybenzohydrazide and 4-nitroacetophenone. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-N’-[(1Z)-1-(4-nitrophenyl)ethylidene]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The benzohydrazide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-oxo-N’-[(1Z)-1-(4-nitrophenyl)ethylidene]benzohydrazide.

    Reduction: Formation of 3-hydroxy-N’-[(1Z)-1-(4-aminophenyl)ethylidene]benzohydrazide.

    Substitution: Formation of various substituted benzohydrazides depending on the nucleophile used.

Scientific Research Applications

3-hydroxy-N’-[(1Z)-1-(4-nitrophenyl)ethylidene]benzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of 3-hydroxy-N’-[(1Z)-1-(4-nitrophenyl)ethylidene]benzohydrazide involves its interaction with molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The nitrophenyl group may also participate in electron transfer processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-3-methoxy-N’-[(1Z)-1-(4-nitrophenyl)ethylidene]benzohydrazide
  • 3,4-dimethoxy-N’-[(1Z)-1-(4-nitrophenyl)ethylidene]benzohydrazide
  • 5-bromo-2-hydroxy-N’-[(1Z)-1-(4-nitrophenyl)ethylidene]benzohydrazide

Uniqueness

3-hydroxy-N’-[(1Z)-1-(4-nitrophenyl)ethylidene]benzohydrazide is unique due to the presence of both a hydroxy group and a nitrophenyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications and interactions that are not observed in similar compounds.

Properties

Molecular Formula

C15H13N3O4

Molecular Weight

299.28 g/mol

IUPAC Name

3-hydroxy-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]benzamide

InChI

InChI=1S/C15H13N3O4/c1-10(11-5-7-13(8-6-11)18(21)22)16-17-15(20)12-3-2-4-14(19)9-12/h2-9,19H,1H3,(H,17,20)/b16-10-

InChI Key

SXOHZAJMTIVTNH-YBEGLDIGSA-N

Isomeric SMILES

C/C(=N/NC(=O)C1=CC(=CC=C1)O)/C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC(=NNC(=O)C1=CC(=CC=C1)O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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